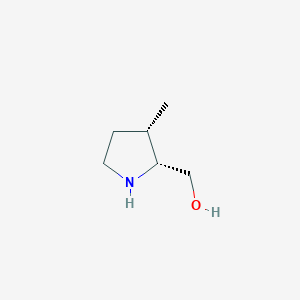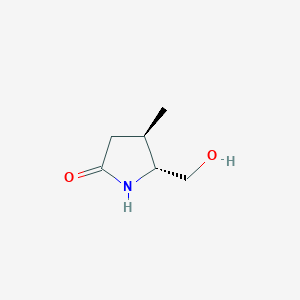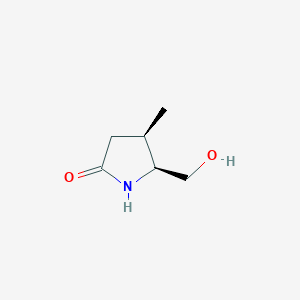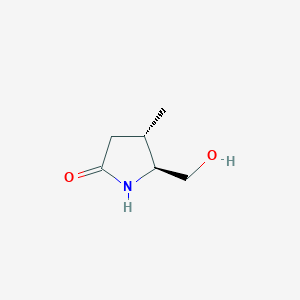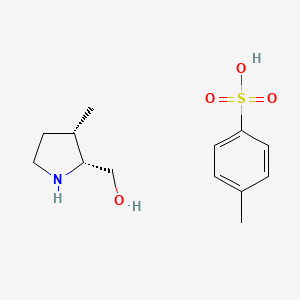
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is a chemical compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a pyrrolidine ring, a methyl group, and a methanol group, all of which contribute to its unique chemical properties. Tosylates are commonly used as intermediates in organic synthesis due to their ability to act as good leaving groups in substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate typically involves the tosylation of (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol. This process can be carried out by reacting (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred for several hours, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group acts as a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in alcoholic solvents.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as (Z)-2-phenyl-2-butene.
科学研究应用
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions The tosylate group is displaced by a nucleophile, resulting in the formation of a new chemical bond
相似化合物的比较
Similar Compounds
(2R,3S)-3-Phenyl-2-butanol tosylate: Undergoes similar substitution and elimination reactions.
(2S,3R)-β-phenylglycidic acid esters: Used in the synthesis of taxoids and other enantiopure compounds.
(2R,3S)-isocitric acid: Used in microbial production and has similar stereochemistry.
Uniqueness
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is unique due to its specific stereochemistry and the presence of a pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other tosylates. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
4-methylbenzenesulfonic acid;[(2R,3S)-3-methylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-6(5)4-8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3/t;5-,6-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDIIMYZCBTQP-LOLRQIBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@H]1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
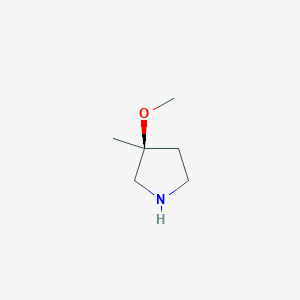
![endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192147.png)
![(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192155.png)
![(1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192156.png)
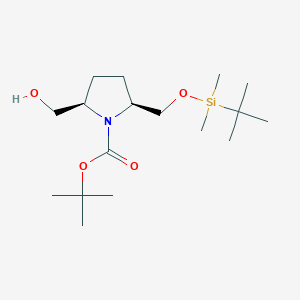
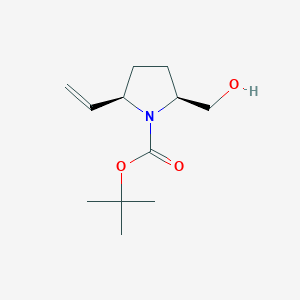
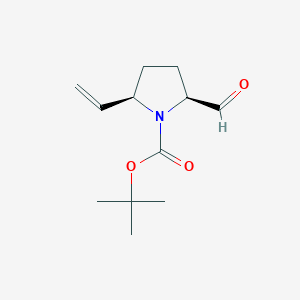
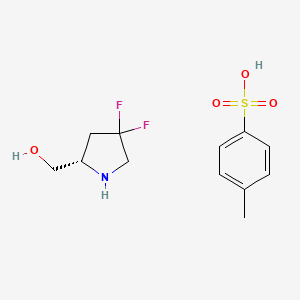
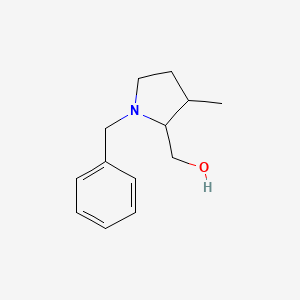
![[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol](/img/structure/B8192200.png)
